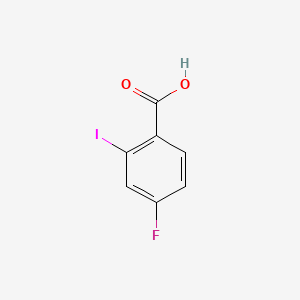

4-Fluoro-2-iodobenzoic acid

描述

Significance of Halogenation in Modifying Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for fine-tuning its characteristics. numberanalytics.comnumberanalytics.com The inclusion of halogens such as fluorine, chlorine, bromine, and iodine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial strategy in drug discovery and medicinal chemistry. taylorandfrancis.comucla.edu Halogen atoms modify the electronic environment of the aromatic ring through inductive and resonance effects, thereby influencing the reactivity of other functional groups present. allen.in This enhanced reactivity is often exploited in a variety of synthetic transformations. numberanalytics.com For instance, the carbon-halogen bond can serve as a reactive handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com

Overview of Benzoic Acid Derivatives as Versatile Molecular Scaffolds

Benzoic acid and its derivatives are fundamental scaffolds in organic synthesis due to the presence of the carboxylic acid group, which can be readily transformed into a wide array of other functional groups. nih.govresearchgate.net This versatility allows for the construction of a diverse range of molecular architectures. Benzoic acid derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials science. nih.govnetascientific.com Their ability to participate in various reactions, including esterification, amidation, and electrophilic aromatic substitution, makes them indispensable starting materials for complex target molecules. tandfonline.com

Positioning of 4-Fluoro-2-iodobenzoic Acid within the Landscape of Dihalogenated Aromatics

Among the vast family of halogenated benzoic acids, this compound stands out as a dihalogenated aromatic compound with a unique substitution pattern. ossila.com Its structure, featuring a fluorine atom at the para position and an iodine atom at the ortho position relative to the carboxylic acid group, imparts a distinct set of properties and reactivity.

Distinctive Features Arising from Vicinal Iodine and para-Fluoro Substitution

The specific arrangement of substituents in this compound results in a unique interplay of electronic and steric effects. The highly electronegative fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The iodine atom at the ortho position, being a large and polarizable halogen, serves as an excellent leaving group in nucleophilic substitution and a key participant in various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. ossila.com This combination of a fluorine and an iodine atom on the same aromatic ring provides chemists with orthogonal reactivity, allowing for selective transformations at different positions.

Comparative Analysis with Related Halobenzoic Acids (e.g., 2-fluoro-4-iodobenzoic acid, 4-chloro-2-iodobenzoic acid, 2-iodobenzoic acid)

To fully appreciate the unique characteristics of this compound, a comparison with its isomers and other related halobenzoic acids is instructive.

| Property | This compound | 2-Fluoro-4-iodobenzoic acid | 4-Chloro-2-iodobenzoic acid | 2-Iodobenzoic acid |

| CAS Number | 56096-89-0 sigmaaldrich.com | 124700-40-9 chemicalbook.com | 13421-13-1 sigmaaldrich.com | 88-67-5 wikipedia.org |

| Molecular Formula | C₇H₄FIO₂ sigmaaldrich.com | C₇H₄FIO₂ chemicalbook.com | C₇H₄ClIO₂ sigmaaldrich.com | C₇H₅IO₂ wikipedia.org |

| Molecular Weight | 266.01 g/mol sigmaaldrich.com | 266.01 g/mol chemicalbook.com | 282.46 g/mol sigmaaldrich.com | 248.02 g/mol wikipedia.org |

| Melting Point | 143-147 °C sigmaaldrich.com | 213-215 °C chemicalbook.com | 163-167 °C sigmaaldrich.com | 162 °C wikipedia.org |

2-Fluoro-4-iodobenzoic acid , an isomer, presents a different reactivity profile due to the altered positions of the halogen substituents. cymitquimica.com The fluorine at the ortho position can influence the conformation of the carboxylic acid group and participate in different electronic interactions compared to its para-counterpart.

4-Chloro-2-iodobenzoic acid replaces the fluorine with a chlorine atom. netascientific.com While both are halogens, the differences in electronegativity, size, and ability to form hydrogen bonds between fluorine and chlorine lead to variations in acidity, solubility, and reactivity. netascientific.com

The unique substitution pattern of this compound makes it a valuable and versatile building block in organic synthesis, offering distinct advantages for the construction of complex and functionally diverse molecules. ossila.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKFTVLJAXWGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501170 | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56096-89-0 | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Iodobenzoic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule from readily available precursors in a minimum number of steps, often by forming a key carbon-halogen or carbon-carbon bond on a pre-existing benzoic acid framework.

Direct halogenation of an aromatic C-H bond is a fundamental transformation in organic synthesis. For benzoic acid derivatives, the carboxyl group is a deactivating, meta-directing group for standard electrophilic aromatic substitution. However, achieving ortho-iodination requires specific strategies that can override this directing effect. Methods have been developed for the regioselective halogenation of benzoic acids, often employing a directing group strategy or specific catalysts. rsc.org For instance, iridium-catalyzed monoiodination of benzoic acids using iodine as the iodinating agent has been demonstrated at room temperature. rsc.org Another approach involves direct iodination in the presence of an oxidizing agent, which can produce a more potent electrophilic iodine species. google.com This strategy has been successfully applied to the synthesis of 2,3,4-trifluoro-5-iodobenzoic acid from 2,3,4-trifluorobenzoic acid, demonstrating the feasibility of direct halogenation on electron-deficient rings. google.com

Table 1: General Conditions for Direct Iodination of Benzoic Acids

| Catalyst/Promoter | Halogenating Agent | Solvent | Temperature | Key Feature |

| Iridium Catalyst | Iodine (I₂) | Protic Solvents (e.g., HFIP) | Room Temperature | Mild, regioselective monoiodination. rsc.org |

| Oxidizing Agent | Iodine (I₂) | Reaction Solvent | Varies | Direct iodination of deactivated rings. google.com |

| Nickel(II) Acetate | N-Iodosuccinimide (NIS) | Varies | Varies | C-H bond activation strategy. rsc.org |

This table presents generalized findings for benzoic acid derivatives and may require optimization for the specific synthesis of 4-fluoro-2-iodobenzoic acid.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a "Directed Metalation Group" (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. organic-chemistry.orgbaranlab.org The carboxylate group of benzoic acid can serve as an effective DMG. unblog.fr

In the case of 4-fluorobenzoic acid, treatment with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), results in the formation of a dilithio species. The lithium carboxylate directs the second deprotonation specifically to the C-2 position, ortho to the carboxylate. unblog.fr This ortho-lithiated intermediate can then be trapped by an electrophile. Quenching the reaction with an iodine source, such as molecular iodine (I₂), introduces the iodine atom at the 2-position, yielding this compound after an acidic workup. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic substitution. wikipedia.org

Table 2: Directed Ortho-Metalation (DoM) of 4-Fluorobenzoic Acid

| Step | Reagent | Function | Intermediate/Product |

| 1. Deprotonation | sec-Butyllithium (s-BuLi) | Forms dilithio species | 4-Fluoro-1-carboxy-2-lithiobenzene (dianion) |

| 2. Iodination | Iodine (I₂) | Electrophilic iodine source | This compound |

| 3. Workup | Acid (e.g., HCl) | Protonates the carboxylate | Final Product |

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst. beilstein-journals.orgmasterorganicchemistry.com However, this reaction is generally unsuccessful on strongly deactivated substrates, such as benzoic acid itself, because the carboxyl group coordinates with the Lewis acid, further deactivating the ring. quora.com Therefore, this strategy is typically applied to synthesize related compounds by starting with a different precursor and later converting a functional group into the carboxylic acid.

A relevant example is the synthesis of the analogue 4-fluoro-2-methylbenzoic acid. google.com The synthesis begins with m-fluorotoluene, which undergoes a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride (B1173362). This reaction produces a mixture of ortho and para isomers of the corresponding ketone. The resulting trichloromethyl ketone is then hydrolyzed under basic conditions, followed by acidification, to yield the carboxylic acid. The desired 4-fluoro-2-methylbenzoic acid isomer is then separated via recrystallization. google.com This illustrates how the core principles of Friedel-Crafts chemistry can be adapted in a multistep sequence to produce substituted benzoic acids that are not accessible directly.

Table 3: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation

| Step | Reactants | Catalyst | Key Transformation | Product of Step |

| 1. Acylation | m-Fluorotoluene, Trichloroacetyl chloride | Aluminum trichloride (AlCl₃) | Friedel-Crafts Acylation | 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone |

| 2. Hydrolysis | Ketone intermediate, Base (e.g., NaOH) | - | Hydrolysis of the trichloromethyl ketone | Sodium 4-fluoro-2-methylbenzoate |

| 3. Acidification | Benzoate salt, Acid (e.g., HCl) | - | Protonation | 4-Fluoro-2-methylbenzoic acid |

Multistep Synthesis Pathways

Multistep syntheses involve a sequence of reactions to build the target molecule, often allowing for greater control over the introduction of multiple functional groups and complex substitution patterns.

In a multistep approach, the fluorine and iodine atoms can be introduced in separate, sequential steps. This often involves the transformation of other functional groups. One documented synthesis of this compound starts from 4-fluoro-2-iodobenzaldehyde. chemicalbook.com The aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (B76162) (NaClO₂) and sulfamic acid (H₂NSO₃H) in a mixed solvent system of water and acetone. This method provides the final product in a high yield of 85%. chemicalbook.com This pathway highlights a strategy where the dihalogenated aromatic core is constructed first, followed by the final functional group interconversion to create the carboxylic acid.

Another general multistep strategy involves starting with a singly substituted precursor, such as anthranilic acid (2-aminobenzoic acid). Through a Sandmeyer reaction, the amino group can be converted to an iodine atom to form 2-iodobenzoic acid. wikipedia.org Subsequent functionalization, such as a fluorination step, could then be explored to introduce the fluorine atom at the 4-position, although this would require careful consideration of regioselectivity.

Table 4: Example of a Multistep Pathway via Oxidation

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-Fluoro-2-iodobenzaldehyde | NaClO₂, H₂NSO₃H | Water/Acetone | 85% | chemicalbook.com |

This compound serves as a key precursor in the synthesis of hypervalent iodine reagents, specifically pseudocyclic benziodoxole tosylates. ossila.com These compounds are prepared through a ligand transfer reaction. researchgate.netumn.edu In this process, this compound is reacted with Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (PhI(OH)OTs), under mild conditions. ossila.comumn.edu The reaction involves the transfer of the tosyloxy group from Koser's reagent to the iodine atom of the this compound, with concurrent cyclization involving the carboxylate group. This forms the stable pseudocyclic benziodoxole tosylate structure. umn.edu These resulting hypervalent iodine compounds are valuable as oxidants and electrophiles in further organic transformations. researchgate.net

Table 5: Synthesis of Pseudocyclic Benziodoxole Tosylates

| Precursor | Reagent | Reaction Type | Product Class |

| This compound | [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | Ligand Transfer | Hypervalent Iodine(III) Reagent |

Green Chemistry and Sustainable Synthesis Considerations

The synthesis of halogenated benzoic acids, including this compound, is increasingly being viewed through the lens of green chemistry. This approach emphasizes the development of chemical processes that are environmentally benign, economically viable, and resource-efficient. Key considerations include minimizing waste, utilizing safer solvents, reducing energy consumption, and employing renewable feedstocks.

Minimizing Waste Generation in Preparation of Halobenzoic Acids

A primary goal of green chemistry is the reduction or elimination of waste at its source. In the context of synthesizing halobenzoic acids, this involves moving away from traditional methods that may generate significant amounts of hazardous byproducts. Strategies for waste minimization include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalytic Reagents: Utilizing catalytic reagents in place of stoichiometric ones can significantly reduce waste, as the catalyst can be used in small amounts and potentially recycled. For instance, transforming industrial residues from benzoic acid production into valuable aromatic compounds using inexpensive acids and alkalis represents a sustainable approach to reduce waste. epa.gov

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can minimize environmental impact. The synthesis of carboxylic acids using a selenium-containing catalyst in water, with hydrogen peroxide as the oxidant, showcases a method that avoids organic solvents and allows for the recycling of the aqueous medium and catalyst. mdpi.com

Process Intensification: Techniques like continuous flow chemistry can lead to higher yields, better selectivity, and reduced waste compared to traditional batch processes.

The principles of a circular economy are also being applied, where waste from one industrial process can become the feedstock for another, turning potential pollutants into valuable chemical starting materials. epa.govmdpi.com

Electrochemical Methods for Hypervalent Iodine Compounds as Precursors

Hypervalent iodine compounds are versatile reagents in organic synthesis and can serve as precursors in the synthesis of this compound. Traditionally, their preparation requires strong, often hazardous, chemical oxidants. Electrochemical synthesis offers a greener and more sustainable alternative. researchgate.netnih.govscispace.com

Anodic oxidation of aryl iodides allows for the generation of hypervalent iodine reagents using electricity as a clean and traceless oxidant. researchgate.netscispace.com This method obviates the need for stoichiometric amounts of costly or dangerous oxidants like m-chloroperbenzoic acid (m-CPBA). researchgate.net The process can be highly efficient and allows for the in situ generation of unstable or hazardous reagents, enhancing safety. researchgate.net

Key advantages of electrochemical synthesis of hypervalent iodine compounds include:

Replacement of hazardous oxidants with electric current. researchgate.net

Generation of unstable species that are difficult to prepare via conventional methods. researchgate.net

High efficiency and potential for use in flow chemistry systems. researchgate.net

Sustainable approach that aligns with the principles of green chemistry. nih.govfrontiersin.org

For example, the anodic oxidation of 2-iodobenzoic acid in an aqueous environment can yield both 2-iodosylbenzoic acid and 2-iodylbenzoic acid (IBX) with high yields. researchgate.net These electrochemically generated reagents can then be used as powerful redox mediators in various valuable chemical transformations. frontiersin.org

Polymer-Supported Reagents for Recycling in Related Systems

The use of polymer-supported reagents is a well-established strategy in green chemistry to simplify product purification and enable reagent recycling. nih.govcam.ac.ukmdpi.org In the synthesis of halogenated aromatic compounds, immobilizing a reagent on a solid polymer support offers significant advantages.

After the reaction is complete, the polymer-supported reagent can be easily removed by simple filtration, eliminating the need for complex and solvent-intensive purification steps like chromatography. mdpi.org This not only reduces waste but also saves time and resources. The recovered polymer reagent can often be regenerated and reused in subsequent reactions, sometimes without a significant loss of efficiency. acs.org

Examples of polymer-supported systems relevant to the synthesis of compounds like this compound include:

Polymer-supported organotin halides for the regioselective halogenation of aromatic amines. These reagents can be regenerated and reused, with tin residues in the final product being minimal. acs.org

Polymer-supported hypervalent iodine reagents have been used to convert phenols to spirodienones. cam.ac.uk

Functionalized polymers loaded with electrophilic halogenating agents can promote cohalogenation reactions of various alkenes under mild conditions with high efficiency. nih.govresearchgate.net

The application of these reagents allows for the use of an excess of the reagent to drive the reaction to completion, with the unreacted reagent being easily removed and recycled, a significant advantage over solution-phase chemistry. mdpi.org

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality.

Yield Maximization and Purity Enhancement

Maximizing the yield of this compound while ensuring high purity is a critical aspect of process optimization. This often involves a systematic study of reaction conditions. Techniques such as Design of Experiments (DoE) can be employed to efficiently screen multiple parameters simultaneously and identify the optimal conditions. acs.orgnih.gov

Methods to enhance yield and purity include:

Recrystallization: A common technique for purifying solid products. For instance, isomers of fluoro-methylbenzoic acid can be separated and purified through recrystallization from a suitable solvent like toluene (B28343) to achieve high purity (e.g., >98.5%). google.com

Chromatography: While often avoided on a large scale due to cost and solvent use, it can be essential for achieving very high purity of intermediates or final products.

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubilities in immiscible solvents. google.com

Avoiding Isomer Formation: In syntheses where multiple isomers can be formed, optimizing reaction conditions to favor the desired isomer is crucial. For example, temperature can be a key factor in controlling regioselectivity in the synthesis of related bicyclic heterocycles. ossila.com

The table below summarizes optimization results from a study on a related aniline (B41778) alkylation reaction, demonstrating how different parameters affect product yield and purity.

Table 1: Aniline Alkylation Condition Screening

| Entry | Base | Solvent | Temperature (°C) | Product Area (%) |

|---|---|---|---|---|

| 1 | K2CO3 | DMF | 100 | 25 |

| 2 | Cs2CO3 | DMF | 100 | 45 |

| 3 | NaOH | Sulfolane (B150427) | 100 | 72 |

| 4 | NaOH | Sulfolane | 80 | 66 |

Data adapted from a study on a related alkylation reaction to illustrate optimization principles. nih.gov

Factors Influencing Reaction Efficiency (e.g., Temperature, Solvent Effects, Catalyst Loading)

Reaction efficiency is governed by a complex interplay of various factors. Understanding and controlling these parameters is essential for a robust and scalable process.

Temperature: Temperature can significantly impact reaction rates, selectivity, and the formation of byproducts. acs.org For instance, in the synthesis of isocoumarins and phthalides from 2-iodobenzoic acid, the reaction temperature dictates the product distribution, with higher temperatures favoring one isomer and lower temperatures favoring another. ossila.com In nucleophilic fluorination reactions, optimizing the temperature is crucial for achieving the best radiochemical yield, as excessively high temperatures can lead to side reactions. arkat-usa.org

Solvent Effects: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. Polar aprotic solvents like DMF or DMSO are often used in nucleophilic substitution reactions. The efficiency of a reaction can vary significantly between different solvents, as seen in screening studies for aniline alkylation where sulfolane proved superior to other options. nih.gov

Catalyst Loading: In catalyzed reactions, the amount of catalyst used is a critical parameter. Higher catalyst loading may increase the reaction rate but also adds to the cost and can complicate purification. Optimizing catalyst loading involves finding a balance between reaction efficiency and economic viability. For example, palladium-catalyzed hydroxycarbonylation of aryl iodides using a MOF-supported catalyst can achieve excellent yields, and the catalyst can be recycled over several runs while maintaining high activity. nih.gov

The following interactive table illustrates how different factors can be varied to optimize a chemical reaction.

Table 2: Factors Influencing Reaction Efficiency

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Temperature | 80°C | 100°C | 120°C | Yield may increase with temperature but side products may also increase. |

| Solvent | Toluene | DMF | Acetonitrile (B52724) | Reaction rate and selectivity can be highly solvent-dependent. |

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | Higher loading can increase rate but also cost. |

This table provides a conceptual framework for understanding process optimization.

Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Functional Groups

The reactivity of 4-Fluoro-2-iodobenzoic acid is dominated by the chemical properties of its carboxylic acid and aryl halide moieties. These groups can often be reacted selectively, allowing for multi-step synthetic sequences.

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions.

Esterification: This is a common transformation, typically achieved through the Fischer-Speier esterification method. organic-chemistry.org The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. organic-chemistry.org The equilibrium of the reaction can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, as amines are less nucleophilic than alcohols. Common methods include converting the carboxylic acid to a more reactive acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). These reagents facilitate the formation of an amide bond by activating the carboxyl group towards nucleophilic attack by the amine.

The benzene (B151609) ring of this compound is substituted with two different halogens, iodine and fluorine, which exhibit vastly different reactivities. This difference is fundamental to the compound's utility in selective chemical synthesis.

The reactivity of the carbon-halogen bond is influenced by bond strength and the electronegativity of the halogen. The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, whereas the Carbon-Iodine (C-I) bond is significantly weaker. msu.edu This disparity dictates that the C-I bond is the primary site for reactions involving cleavage of the carbon-halogen bond, such as in cross-coupling reactions. nih.gov

Fluorine's high electronegativity has a strong electron-withdrawing inductive effect, which can stabilize negatively charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution (SNAr). stackexchange.com However, in the context of metal-catalyzed cross-coupling reactions, the strength of the C-F bond makes it largely unreactive under conditions that readily cleave the C-I bond. msu.edu Therefore, the iodine atom serves as the reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom remains as a stable substituent.

| Property | Carbon-Iodine (C-I) | Carbon-Fluorine (C-F) |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~240 | ~485 |

| Electronegativity (Pauling Scale) | 2.66 (Iodine) | 3.98 (Fluorine) |

| Primary Reactivity | Site for oxidative addition in cross-coupling reactions | Largely unreactive in cross-coupling; imparts inductive effect |

Cross-Coupling Reactions

The presence of the reactive C-I bond makes this compound an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org this compound is a valuable precursor for the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins through intramolecular Sonogashira-type reactions. ossila.com

The reaction pathway is highly dependent on temperature, which controls the regioselectivity of the cyclization. ossila.com

At lower temperatures (e.g., 25 °C) , the reaction favors a 5-exo-dig cyclization, leading to the formation of a phthalide (B148349) skeleton. ossila.com

At higher temperatures (e.g., 100 °C) , the reaction selectively yields the isocoumarin (B1212949) structure via a 6-endo-dig cyclization pathway. ossila.com

This temperature-controlled selectivity provides a convenient one-pot method for accessing either heterocyclic core from the same starting material. ossila.com

| Product | Reaction Temperature | Cyclization Mode |

|---|---|---|

| Phthalide derivative | 25 °C | 5-exo-dig |

| Isocoumarin derivative | 100 °C | 6-endo-dig |

The Ullmann reaction, one of the oldest cross-coupling methods, traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl structure. wikipedia.orgnih.gov The reaction typically requires high temperatures and stoichiometric amounts of copper. nih.gov Modern variations have been developed that use catalytic amounts of copper, often with ligands, under milder conditions. mdpi.com

In the context of this compound, the Ullmann reaction would proceed at the C-I position. The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with a second molecule of the aryl halide or another coupling partner. wikipedia.org This reaction can be used to synthesize symmetrical biaryl compounds or, in "Ullmann-type" condensations, to form carbon-oxygen or carbon-nitrogen bonds by coupling with alcohols, phenols, or amines. organic-chemistry.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org

For this compound, the Suzuki coupling occurs exclusively at the more labile C-I bond. The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of the this compound derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically requiring a base to activate the organoboron species. organic-chemistry.org

Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. wikipedia.org

This reaction provides a straightforward method for synthesizing substituted biphenyls and other complex aromatic structures from this compound.

Oxidation Reactions

This compound is a precursor for the synthesis of hypervalent iodine(III) reagents, such as pseudocyclic benziodoxole tosylates. ossila.com These compounds are valuable as oxidants and electrophiles in organic synthesis. The synthesis can be achieved through a ligand transfer reaction between this compound and hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs), also known as Koser's reagent. ossila.com This reaction proceeds under mild conditions to yield the corresponding 4-fluoro-substituted benziodoxole tosylate.

These pseudocyclic structures exhibit high electrophilic reactivity, thermal stability, and improved solubility compared to other common iodine(III) reagents. A key structural feature is a short intramolecular interaction between the carboxylate oxygen and the iodine atom, which contributes to their stability and reactivity.

This compound can be oxidized to form the corresponding iodine(III) and iodine(V) derivatives, namely 4-fluoro-2-iodosobenzoic acid (a derivative of IBA) and 4-fluoro-2-iodoxybenzoic acid (a derivative of IBX).

The oxidation to the IBA derivative can be conveniently carried out using Oxone® (a triple salt containing potassium peroxymonosulfate) in an aqueous solution at room temperature. This method has been shown to be effective for a range of substituted 2-iodobenzoic acids, with fluoro-substituted substrates providing excellent yields. The resulting IBA derivatives are non-explosive and can serve as precursors to other cyclic organoiodine(III) compounds.

Further oxidation of the iodine center to the +5 state yields the corresponding IBX derivative. This transformation can be achieved using oxidizing agents such as potassium bromate (B103136) in the presence of sulfuric acid. zenodo.org Alternatively, Oxone® can be used, often at elevated temperatures, to prepare IBX from 2-iodobenzoic acid. orientjchem.orgorganic-chemistry.org These IBX derivatives are powerful and selective oxidizing agents in their own right. organic-chemistry.org

Table 2: Oxidation of 2-Iodobenzoic Acid Derivatives

| Starting Material | Oxidizing Agent | Product | Oxidation State of Iodine |

| This compound | PhI(OH)OTs | 4-Fluoro-benziodoxole tosylate | +3 |

| This compound | Oxone® | 4-Fluoro-2-iodosobenzoic acid | +3 |

| This compound | KBrO₃ / H₂SO₄ | 4-Fluoro-2-iodoxybenzoic acid | +5 |

The oxidation reactions mediated by hypervalent iodine reagents, particularly those derived from 2-iodoxybenzoic acid (IBX), can proceed through a single-electron transfer (SET) mechanism. nih.govbaranlab.org This pathway is often invoked for the oxidation of electron-rich substrates or at benzylic and allylic positions. researchgate.net

The SET mechanism involves the initial transfer of a single electron from the organic substrate to the hypervalent iodine reagent, generating a radical cation intermediate and reducing the iodine center. nih.govbaranlab.orgprinceton.edu This radical cation is highly reactive and can undergo further transformations, such as deprotonation or reaction with other species, to yield the final oxidized product. nih.gov For example, in the oxidation of alcohols, the SET pathway can lead to the formation of carbonyl compounds.

The ability of hypervalent iodine compounds to act as SET oxidants is influenced by the solvent and the nature of the ligands on the iodine atom. Fluoroalcohol solvents, for instance, have been shown to enhance the SET oxidation ability of hydroxy(tosyloxy)iodobenzene (HTIB). researchgate.net

Substitution Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom in this compound has a significant influence on the reactivity of the aromatic ring. Contrary to what is observed in Sₙ1 and Sₙ2 reactions where fluoride (B91410) is a poor leaving group, in SNAr reactions, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts. libretexts.orgmasterorganicchemistry.com

Therefore, in a potential SNAr reaction involving this compound, the fluorine atom would activate the ring towards nucleophilic attack, making the carbon to which it is attached a likely site for substitution, provided there are other sufficiently electron-withdrawing groups on the ring to facilitate the reaction. nih.gov

Impact of Halogens on Regioselectivity and Chemoselectivity

The presence of both fluorine and iodine on the aromatic ring of this compound profoundly influences the regioselectivity and chemoselectivity of its reactions. The iodine atom, located ortho to the carboxylic acid, is significantly more labile than the fluorine atom at the para position, especially in metal-catalyzed cross-coupling reactions. This difference in reactivity is the cornerstone of its utility in selective synthesis.

The carbon-iodine bond is weaker and more polarizable than the carbon-fluorine bond, making the iodine atom an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. The fluorine atom, by contrast, is a poor leaving group under these conditions and remains intact on the aromatic ring. This allows the iodine site to be selectively functionalized while the fluorine atom serves to modulate the electronic properties of the molecule, influencing reaction rates and the properties of the final product.

This inherent chemoselectivity enables a stepwise approach to synthesis, where the iodo-position is addressed first, followed by potential transformations involving the other functional groups if desired. For instance, the iodine can be substituted via a palladium-catalyzed reaction, leaving the fluoro and carboxyl groups available for subsequent chemical modifications.

Cyclization Reactions

This compound is a key precursor for the synthesis of various fused heterocyclic systems. Its structure is well-suited for intramolecular cyclization reactions, often following an initial intermolecular coupling at the iodine position.

The compound serves as a scaffold for creating a range of bioactive bicyclic heterocycles. ossila.com

Phthalides and Isocoumarins: One of the most well-documented applications is in the regioselective, one-pot synthesis of phthalides and isocoumarins. ossila.com This is typically achieved through a palladium-catalyzed Sonogashira-type reaction between this compound and terminal alkynes, followed by an intramolecular cyclization. ossila.com

Indoles: While direct synthesis from this compound is less common, analogous structures like 2-iodobenzoic acid are used in one-pot procedures to generate indole (B1671886) rings. A plausible route involves a Curtius rearrangement of the benzoic acid to an aniline (B41778) derivative, followed by a palladium-catalyzed coupling with an alkyne and subsequent indolization. wiley-vch.de The fluorine substituent would be carried through this sequence to produce a fluoro-substituted indole.

Oxadiazoles (B1248032): General synthetic strategies for oxadiazoles can be applied to this compound. A common pathway involves converting the carboxylic acid to a benzohydrazide. This intermediate can then be cyclized with various reagents, such as carbon disulfide or acyl chlorides, to form the 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) ring, respectively. researchgate.netresearchgate.net

Dihydroquinazolines and Quinazolines: The synthesis of quinazolines and their dihydro derivatives often begins with anthranilic acid (2-aminobenzoic acid) precursors. This compound can be converted to the corresponding 4-fluoro-2-amino-benzoic acid derivative. This intermediate can then undergo condensation and cyclization with various nitrogen-containing reactants, such as amides or formamides, to construct the quinazoline (B50416) or dihydroquinazoline (B8668462) core. nih.govresearchgate.net

Reaction conditions, particularly temperature, play a critical role in directing the pathway of cyclization reactions involving derivatives of this compound. This is clearly demonstrated in the synthesis of phthalides versus isocoumarins from the reaction with terminal alkynes. ossila.com

The cyclization proceeds via two distinct pathways, classified by Baldwin's rules: a 5-exo-dig pathway leading to the phthalide, and a 6-endo-dig pathway resulting in the isocoumarin. ossila.comwikipedia.org Remarkably, the selectivity between these two pathways can be controlled simply by adjusting the reaction temperature.

At a lower temperature of 25 °C, the reaction favors the formation of the phthalide, the 5-exo-dig product. ossila.com Conversely, increasing the temperature to 100 °C selectively yields the isocoumarin, which is the 6-endo-dig product. ossila.com This temperature-dependent selectivity provides a powerful tool for chemists to selectively synthesize one of two different heterocyclic scaffolds from the same set of starting materials. ossila.comnih.gov

| Reaction Temperature | Major Product | Cyclization Pathway | Product Type |

|---|---|---|---|

| 25 °C | Phthalide | 5-exo-dig | Favored |

| 100 °C | Isocoumarin | 6-endo-dig | Favored |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 4-Fluoro-2-iodobenzoic acid by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound reveals the arrangement of protons on the aromatic ring. In a deuterated methanol (B129727) (CD₃OD) solvent, the spectrum displays signals corresponding to the three aromatic protons. chemicalbook.com The data indicates a multiplet observed between δ 7.23-7.29 ppm and two distinct doublet of doublets at δ 7.82 and δ 7.90 ppm. chemicalbook.com The complex splitting patterns arise from both proton-proton (³JHH) and proton-fluorine (JHF) coupling, confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.23-7.29 | m (multiplet) | - | 1H | Aromatic H |

| 7.82 | dd (doublet of doublets) | ³JHF = 8.4, ⁴JHH = 2.6 | 1H | Aromatic H |

| 7.90 | dd (doublet of doublets) | ³JHH = 8.7, ⁴JHF = 6.0 | 1H | Aromatic H |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. chemicalbook.com The chemical shifts are significantly influenced by the attached substituents (iodine, fluorine, and carboxylic acid). Notably, carbon-fluorine couplings (JCF) are observed, which are instrumental in assigning the signals to specific carbon atoms. The carbon directly bonded to the fluorine atom (C4) shows a large one-bond coupling constant (¹JCF) of 255.7 Hz, appearing at δ 164.9. chemicalbook.com The carbon bearing the iodine atom (C2) is found at a significantly upfield chemical shift of δ 95.4, a characteristic effect of a heavy halogen substituent. chemicalbook.com The remaining aromatic carbons and the carboxyl carbon are identified by their chemical shifts and specific C-F coupling constants. chemicalbook.com

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Splitting (due to F) | Coupling Constant (JCF) Hz | Assignment |

|---|---|---|---|

| 95.4 | d | ³JCF = 8.5 | C-I |

| 116.4 | d | ²JCF = 21.7 | Ar-C |

| 129.7 | d | ²JCF = 24.1 | Ar-C |

| 133.8 | d | ⁴JCF = 3.5 | Ar-C |

| 134.0 | d | ³JCF = 9.1 | Ar-C |

| 164.9 | d | ¹JCF = 255.7 | C-F |

| 169.0 | s | - | C=O |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com Due to the high electronegativity of fluorine, it exhibits a large chemical shift dispersion, making ¹⁹F NMR a powerful tool for structural analysis of fluorinated organic compounds. thermofisher.com For the related compound, 4-fluorobenzoic acid, a ¹⁹F chemical shift of 11.9 ppm (relative to 20 mM NaF) has been reported. nih.gov The introduction of a bulky, electron-donating iodine atom at the ortho position in this compound is expected to influence the electronic environment of the fluorine nucleus and thus alter its chemical shift, providing a unique spectral signature for the compound.

Correlation with GIAO NMR Calculations for Structural Confirmation

The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry approach used to predict NMR shielding tensors, which can be converted into chemical shifts. faccts.degaussian.com By calculating the theoretical ¹H and ¹³C NMR spectra of a proposed structure, a direct comparison can be made with the experimental data. A strong correlation between the calculated and observed chemical shifts and coupling constants provides powerful confirmation of the molecular structure. gaussian.com This method is particularly valuable for unambiguously assigning signals in complex spectra and for verifying the regiochemistry of substituted aromatic rings, such as that in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com A very broad band observed in the region of 3436-3070 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to intermolecular hydrogen bonding. chemicalbook.com The sharp, strong absorption at 1701 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid group. chemicalbook.com Aromatic C=C stretching vibrations are identified by the peaks at 1588 and 1575 cm⁻¹. chemicalbook.com The presence of the C-F bond is indicated by strong absorptions at 1260 and 1206 cm⁻¹. chemicalbook.com

Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3436 (broad) | - | O-H Stretch (Carboxylic Acid) |

| 1701 | s (strong) | C=O Stretch (Carboxylic Acid) |

| 1588 | s (strong) | C=C Stretch (Aromatic) |

| 1575 | s (strong) | C=C Stretch (Aromatic) |

| 1303 | s (strong) | C-O Stretch / O-H Bend |

| 1260 | s (strong) | C-F Stretch |

| 1206 | s (strong) | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemicalbook.com

For this compound, the mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 266, which corresponds to the molecular weight of the compound (C₇H₄FIO₂) and is the most abundant ion (base peak). chemicalbook.com The energetic molecular ions undergo fragmentation through predictable pathways, primarily involving the carboxylic acid group.

A significant fragment ion is observed at m/z 249, which corresponds to the loss of a hydroxyl radical (•OH, mass 17) from the molecular ion. chemicalbook.com This [M-OH]⁺ fragment is common for carboxylic acids. mdpi.combruker.com Another key fragmentation pathway is the loss of the entire carboxyl group as a •COOH radical (mass 45), resulting in a fragment ion at m/z 221. chemicalbook.commdpi.com Other observed ions include the iodine cation [I]⁺ at m/z 127 and various fragments of the aromatic ring. chemicalbook.com

The major ions observed in the electron ionization mass spectrum of this compound are detailed in the table below. chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 266 | 100 | [C₇H₄FIO₂]⁺ (M⁺) | - |

| 249 | 75 | [C₇H₃FIO]⁺ | •OH |

| 221 | 13 | [C₆H₃FI]⁺ | •COOH |

| 127 | 2 | [I]⁺ | C₇H₄FO₂ |

| 94 | 17 | [C₆H₃F]⁺ | I, COOH |

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. This is a definitive method for confirming the chemical formula of a compound based on its exact mass.

The elemental composition of this compound is C₇H₄FIO₂. The theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated to be 265.9240 Da. chemicalbook.comnih.gov HRMS analysis would be expected to yield a measured mass that closely matches this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other potential formulas with the same nominal mass.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing in the solid state. mdpi.com

A successful SCXRD analysis of this compound would yield a detailed structural model, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group. It would definitively show the planar structure of the benzene ring and the conformation of the carboxylic acid group relative to the ring. Furthermore, this analysis would reveal how the molecules arrange themselves in the crystal lattice, likely forming hydrogen-bonded dimers between the carboxylic acid groups, a common structural motif for this class of compounds.

While the utility of SCXRD for such structural elucidation is well-established, specific experimental crystallographic data for this compound has not been reported in the searched literature.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases. carleton.edu When a finely ground, polycrystalline sample is exposed to a monochromatic X-ray beam, diffraction occurs at specific angles (2θ) according to Bragg's Law. carleton.edu The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. carleton.edu

The PXRD pattern is highly sensitive to the crystal structure of the material. It is used for routine identification of crystalline materials, to determine sample purity, and to identify different polymorphic forms of a compound. carleton.edufarmaceut.org Each crystalline phase of this compound would produce a distinct and reproducible PXRD pattern, characterized by a series of diffraction peaks at specific 2θ values with characteristic relative intensities.

A reference PXRD pattern for this compound was not available in the searched scientific literature. Such data would be essential for quality control and for distinguishing this compound from other crystalline materials or its own potential polymorphs.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)

The molecular structure of this compound, featuring a carboxylic acid group, a fluorine atom, and an iodine atom on a benzene ring, gives rise to a complex network of intermolecular interactions that dictate its solid-state packing and physical properties. These non-covalent forces include hydrogen bonding, halogen bonding, and Van der Waals forces.

Hydrogen Bonding: The most prominent intermolecular interaction in this compound is the hydrogen bond formed by the carboxylic acid group. Like many carboxylic acids, it is expected to form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers in the solid state. In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. This classic head-to-tail arrangement is a highly stable and common supramolecular synthon. While direct crystal structure analysis of this compound is not widely available in the provided results, studies on similar molecules, such as 4-fluoro-2-(phenylamino)benzoic acid, show the prevalence of such O-H···O hydrogen bonds forming acid-acid dimers. iucr.org

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Structure |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Primary interaction forming dimeric structures. |

| Halogen Bonding | Iodine (I) | Carbonyl Oxygen (C=O), Fluorine (F) | Secondary directional interaction linking dimers into extended networks. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Contributes to overall crystal packing and stability through dispersion and π-π stacking. |

Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its chemical transformations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic carboxylic acids.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous component is critical as it controls the ionization state of the carboxylic acid group, which in turn significantly affects its retention time. Analysis is often performed at a low pH to suppress the ionization of the acid, leading to increased retention on the C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring possesses a strong chromophore. While specific methods for this compound are not detailed in the search results, methods for other fluorobenzoic acids can be adapted. ekb.eghelixchrom.com For instance, a gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate the target compound from impurities with different polarities.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | Aqueous Buffer (e.g., 10 mM KH2PO4) | Controls pH and ionic strength. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Elution | Gradient or Isocratic | To achieve optimal separation from impurities. |

| Detection | UV (e.g., at 254 nm) | For quantification based on UV absorbance of the aromatic ring. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. |

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility and high polarity of the carboxylic acid group, this compound is not well-suited for direct GC analysis. The carboxyl group can lead to poor peak shape (tailing) and irreversible adsorption on the GC column.

To overcome these issues, derivatization is typically required. The carboxylic acid is converted into a more volatile and less polar ester, such as a methyl ester. This can be achieved by reacting the acid with a derivatizing agent like diazomethane (B1218177) or, more commonly, with methanol in the presence of an acid catalyst (e.g., BF3·MeOH or H2SO4). nih.govresearchgate.net Once derivatized, the resulting methyl 4-fluoro-2-iodobenzoate can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is performed on a capillary column with a nonpolar or medium-polarity stationary phase. The GC-MS method allows for both quantification and structural confirmation based on the retention time and the mass spectrum of the analyte. nih.govresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. libretexts.org For reactions involving this compound, such as esterifications, amidations, or cross-coupling reactions, TLC can provide a qualitative assessment of the reaction's status. rsc.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate (typically silica (B1680970) gel). libretexts.orgyoutube.com Alongside the reaction mixture, spots of the starting material (this compound) and, if available, the expected product are also applied as references. A co-spot, containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org The plate is then developed in a suitable solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Because this compound is more polar than its ester or amide derivatives, the product spot will typically have a higher Rf (retention factor) value. Visualization is usually done under UV light, as the aromatic rings are UV-active. libretexts.orgrsc.org The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. youtube.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of molecules like 4-fluoro-2-iodobenzoic acid. By approximating the electron density of a molecule, DFT can accurately predict its structure, and electronic and vibrational properties.

The geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set, to determine its most stable three-dimensional structure. mdpi.comresearchgate.net These calculations account for the spatial arrangement of atoms and the conformational flexibility of the carboxyl group.

Like other ortho-substituted benzoic acids, this compound can exist in different conformations due to the rotation of the carboxylic acid group relative to the benzene (B151609) ring. mdpi.com The two primary conformers are the cis and trans forms, defined by the orientation of the hydroxyl proton of the carboxylic acid group relative to the carbonyl oxygen. mdpi.com For ortho-substituted benzoic acids, the cis conformer, where the O-H bond is oriented away from the ortho substituent, is generally the more stable arrangement. mdpi.com In the case of this compound, the large iodine atom at the ortho position would sterically hinder the trans conformation, making the cis conformer significantly more favorable.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-I and C-F bond lengths would be predicted, along with the planarity of the benzene ring and the orientation of the carboxylic acid group. The presence of the bulky iodine atom adjacent to the carboxylic acid group can cause some out-of-plane distortion of the carboxyl group to minimize steric strain. quora.com

Table 1: Predicted Conformational Data for this compound (Illustrative)

| Parameter | Predicted Value (cis conformer) | Predicted Value (trans conformer) |

|---|---|---|

| Relative Energy (kJ/mol) | 0 | >10 |

| O=C-O-H Dihedral Angle (°) | ~0 | ~180 |

| C2-C1-C=O Dihedral Angle (°) | Variable due to steric hindrance | Variable due to steric hindrance |

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. wikipedia.orgemerginginvestigators.org

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org In this compound, the presence of the electron-withdrawing fluorine and iodine atoms, as well as the carboxylic acid group, influences the energies of the frontier orbitals. The HOMO is typically localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is often centered on the electron-deficient carboxylic acid group and the carbon atoms attached to the halogens.

DFT calculations can predict the energies of the HOMO and LUMO, and thus the energy gap. This information is valuable for understanding the molecule's potential role in charge-transfer interactions and its behavior in chemical reactions. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Theoretical vibrational frequencies for this compound can be calculated using DFT. These predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms. scirp.org By comparing the calculated vibrational spectrum with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. nih.gov

The calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C-F stretch, and the C-I stretch, as well as various aromatic C-H and C-C vibrations. It is common practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to better agreement with experimental results. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid) | ~3000-3300 | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | ~1700-1750 | 1680-1710 |

| C-F stretch | ~1200-1250 | 1200-1300 |

| C-I stretch | ~500-600 | 500-600 |

Thermodynamic Property Computations and Consistency Analysis

Computational methods are also employed to determine the thermodynamic properties of halobenzoic acids, including this compound. These calculations, often performed in conjunction with experimental measurements, provide a comprehensive understanding of the compound's stability and phase behavior.

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For halobenzoic acids, this can be determined experimentally through combustion calorimetry or computationally using high-level quantum chemical methods. nist.govnist.gov

The enthalpy of sublimation (ΔsubH°m) is the energy required for a substance to transition from the solid to the gaseous state. sci-hub.se It can be measured experimentally using techniques like the Knudsen effusion method. sci-hub.se The enthalpy of fusion (ΔfusH°m) is the energy required for a solid to melt into a liquid. nih.govresearchgate.net These phase change enthalpies are crucial for understanding the intermolecular forces within the crystal lattice and the liquid phase. For halobenzoic acids, hydrogen bonding between the carboxylic acid groups is a significant contributor to the lattice energy. nih.gov

A critical evaluation of the thermodynamic properties of the twelve monohalobenzoic acids has been conducted, where both experimental data and computational results were assessed for consistency. nist.govnist.gov This work provides a reliable dataset for understanding the trends in these properties as a function of the halogen substituent and its position on the benzene ring.

Table 4: Representative Thermodynamic Data for Halobenzoic Acids

| Compound | ΔfH°m(cr, 298.15 K) (kJ/mol) | ΔsubH°m(298.15 K) (kJ/mol) | ΔfusH°m (kJ/mol) |

|---|---|---|---|

| 2-Fluorobenzoic acid | -575.1 | 94.4 ± 0.8 sci-hub.se | - |

| 4-Fluorobenzoic acid | -586.2 | - | - |

| 2-Iodobenzoic acid | -314.7 | 112.8 ± 2.0 sci-hub.se | - |

| 4-Iodobenzoic acid | -325.2 | 112.9 ± 2.5 sci-hub.se | - |

Structure-property relationships are essential for predicting the thermodynamic properties of compounds for which experimental data is unavailable. nih.gov Group-additivity methods, such as the one developed by Benson, allow for the estimation of properties like the enthalpy of formation by summing the contributions of individual molecular fragments or groups. wikipedia.orgnsf.gov

For halobenzoic acids, a group-additivity analysis can be used to check the internal consistency of experimental and computational data. nist.govnist.gov By establishing the contributions of the carboxyl group, the benzene ring, and the halogen substituents at different positions, the properties of a molecule like this compound can be estimated. This approach is particularly useful for identifying potential errors in experimental measurements and for providing reliable data for thermochemical databases. nist.govnist.gov The analysis would involve defining group values for a fluorine atom at the para position and an iodine atom at the ortho position on a benzoic acid framework.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

As a Versatile Building Block in Organic Synthesis

4-Fluoro-2-iodobenzoic acid serves as a highly versatile building block in the field of organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, a fluorine atom, and an iodine atom. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules. The reactivity of each functional group can be independently exploited, enabling chemists to introduce specific structural motifs into a target molecule in a controlled manner.

The structure of this compound makes it an excellent reagent for introducing both fluorine and iodine atoms into a variety of molecular scaffolds. The fluorine atom, located at the C4 position, and the iodine atom, at the C2 position, can be incorporated into larger molecules through various synthetic strategies. The presence of these halogens can significantly influence the physicochemical and biological properties of the resulting compounds.

The iodine atom is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the attachment of diverse substituents at the C2 position. The fluorine atom, on the other hand, is generally more stable and is often retained in the final product, where it can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles.

This compound is a key starting material for the synthesis of a variety of complex molecules, including heterocyclic scaffolds that are of significant interest in medicinal chemistry. The differential reactivity of the carboxylic acid, iodo, and fluoro groups allows for a stepwise and controlled construction of intricate molecular architectures.

One notable application is in the synthesis of bicyclic heterocycles, such as phthalides and isocoumarins. nih.gov These reactions often proceed via a Sonogashira-type coupling of the iodo group with a terminal alkyne, followed by an intramolecular cyclization that is directed by the carboxylic acid group. The reaction conditions can be tuned to selectively favor the formation of either the five-membered phthalide (B148349) ring or the six-membered isocoumarin (B1212949) ring. nih.gov

Furthermore, this compound can be used in the preparation of hypervalent iodine reagents. For instance, it can undergo a ligand transfer reaction with PhI(OH)OTs to form pseudocyclic benziodoxole tosylates. nih.gov These hypervalent iodine compounds are powerful oxidizing agents and can be employed in a variety of organic transformations.

Role in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in drug discovery and medicinal chemistry. The incorporation of its core structure, or fragments thereof, into drug candidates can lead to significant improvements in their pharmacological properties.

The "2-fluoro-4-iodophenyl" moiety, which can be derived from this compound, is a key structural component in several modern therapeutic agents. A prominent example is the MEK inhibitor Trametinib, which is used in the treatment of various cancers. nih.gov The synthesis of Trametinib often involves the use of 2-fluoro-4-iodoaniline (B146158) as a key intermediate. researchgate.netchemicalbook.comgoogle.comlifechempharma.com While the direct synthesis from this compound is not the most common route, the conversion of a benzoic acid to an aniline (B41778) is a well-established transformation in organic synthesis, suggesting the potential of this compound as a precursor.

As previously mentioned, this compound is a precursor to isocoumarins. nih.gov This class of compounds is known to exhibit a range of biological activities. For instance, a study on 3-substituted isocoumarins revealed their potential as antifungal agents against various Candida species. nih.gov Some of the synthesized derivatives showed biological properties comparable to the clinically used antifungal drug voriconazole. nih.gov Although this particular study did not start from this compound, it highlights the therapeutic potential of the isocoumarin scaffold that can be accessed from this starting material. The introduction of a fluorine atom at the C4 position of the isocoumarin core could potentially enhance the antifungal activity or improve the pharmacokinetic profile of these compounds.

While direct evidence for the exploration of derivatives of this compound for anticancer properties is still emerging, the broader class of iodobenzoic acid derivatives has been investigated for such applications. A recent study reported the synthesis of novel hydrazones of 2-, 3-, and 4-iodobenzoic acids and their evaluation as potential antimicrobial and anticancer agents. nih.gov The study found that some of these derivatives exhibited significant antimicrobial effects and, importantly, did not show toxicity to normal cell lines, which is a crucial aspect of anticancer drug development. nih.gov

Furthermore, the structural similarity of this compound to precursors of PARP (Poly (ADP-ribose) polymerase) inhibitors is noteworthy. For example, derivatives of 4-[18F]fluorobenzoic acid have been used in the synthesis of radiolabeled PARP inhibitors for use in PET imaging of cancer. This suggests that non-radioactive derivatives of 4-fluorobenzoic acid, including this compound, could serve as scaffolds for the development of new PARP inhibitors with therapeutic potential.

Synthesis of Advanced Materials and Specialty Chemicals

This compound serves as a versatile building block in the synthesis of specialized chemical structures due to its distinct functional groups. ossila.com Its utility extends to the creation of hypervalent iodine reagents, which are valuable oxidants in organic synthesis. For instance, this compound is employed in the preparation of pseudocyclic benziodoxole tosylates through a ligand transfer reaction with PhI(OH)OTs. ossila.com Such hypervalent iodine compounds are part of a broader class of reagents derived from 2-iodobenzoic acids, which act as efficient organocatalysts and reagents for a variety of chemical transformations. nih.govresearchgate.net The synthesis of these reagents, often referred to as 2-iodosobenzoic acids (IBAs), can be achieved through the oxidation of the corresponding 2-iodobenzoic acids. researchgate.net

The reactivity of the iodo- and fluoro-substituents, along with the carboxylic acid group, allows for its incorporation into more complex molecular architectures. This strategic positioning of functional groups makes it a valuable precursor in multi-step syntheses aimed at producing advanced materials with specific properties. ossila.com

Functionalized Polymers and Radiopaque Biomaterials from Iodinated Benzoic Acids

Iodinated benzoic acids and their derivatives are fundamental precursors for the development of specialized polymers with applications in materials science and medicine, particularly as radiopaque agents for medical imaging. nih.govradiologykey.com

Functionalized Polymers

The incorporation of iodine-containing moieties into polymer backbones can impart unique functionalities. Hypervalent iodine(III) compounds, which can be synthesized from iodinated benzoic acid precursors, are used to modify existing polymers. ossila.comresearchgate.net For example, these reagents can react with the double bonds in cis-1,4-polyisoprene to introduce iodo- and other functional groups onto the polymer chain, thereby altering its chemical and physical properties. researchgate.net This method allows for the creation of new fluorine-containing polymers with tailored characteristics such as high hydrophobicity. researchgate.net

Radiopaque Biomaterials

The high atomic number of iodine makes it an effective absorber of X-rays, a property exploited in medical imaging. radiologykey.com Virtually all clinically used iodinated radiocontrast agents are derivatives of benzoic acid. radiologykey.comresearchgate.net These agents enhance the visibility of internal structures in X-ray and computed tomography (CT) scans. nih.govrsc.org

Historically, simple derivatives of iodine-containing benzoic acid, such as Diatrizoate, were used as ionic, high-osmolar contrast media. nih.gov Modern advancements have led to the development of polymeric and macromolecular contrast agents to improve biocompatibility and imaging capabilities. These materials are often synthesized by incorporating iodinated benzoic acid structures into polymer chains. nih.gov

Methods for creating radiopaque polymers include:

Condensation Polymerization: Iodine-containing diol monomers can be polymerized with diacids to produce iodinated polyesters, which serve as a versatile platform for radiopaque biomaterials. nih.gov

Ring-Opening Polymerization: Iodinated monomers, such as functionalized trimethylene carbonate, can be polymerized to create block copolymers with a very high iodine content. nih.gov

RAFT Polymerization: Reversible addition-fragmentation chain-transfer (RAFT) polymerization has been used to synthesize copolymers containing units derived from iodinated benzoic acids, such as poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA). These copolymers combine radiopacity with other functionalities, such as thermoresponsiveness, for applications in theranostics and image-guided drug delivery. rsc.org

The table below summarizes examples of iodinated compounds derived from benzoic acids used in the development of radiopaque materials.

| Compound Type | Monomer/Precursor Example | Polymer Type/Application |

| Ionic Contrast Media | Diatrizoate | High-osmolar contrast agent for X-ray imaging nih.gov |

| Iodinated Polyesters | 2,2-bis(hydroxymethyl)propane-1,3-diyl bis(2,3,5-triiodobenzoate) | Versatile platform for radiopaque biomaterials nih.gov |

| Iodinated Polycarbonates | Iodine-functionalized trimethylene carbonate | Block copolymers for macromolecular contrast media nih.gov |

| Iodinated Acrylamide-based Polymers | 5-acrylamido-2,4,6-triiodoisophthalic acid | Copolymers for theranostic carriers in image-guided drug delivery rsc.org |